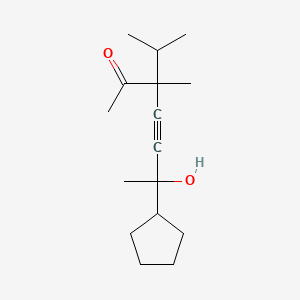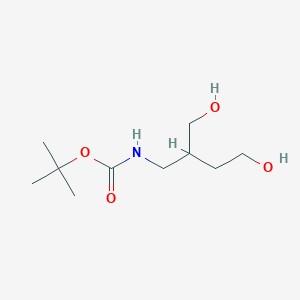
N-Boc-2-aminomethyl-butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-aminomethyl-butane-1,4-diol is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.281 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-aminomethyl-butane-1,4-diol typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of 2-aminomethyl-butane-1,4-diol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-aminomethyl-butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Free amine (2-aminomethyl-butane-1,4-diol).
Wissenschaftliche Forschungsanwendungen
N-Boc-2-aminomethyl-butane-1,4-diol is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-Boc-2-aminomethyl-butane-1,4-diol involves its role as a protected amino alcohol. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-1,4-butanediamine: Similar in structure but with two amino groups instead of one.
N-Boc-2-aminoethanol: Contains a shorter carbon chain and only one hydroxyl group.
N-Boc-2-amino-1-butanol: Similar structure but with only one hydroxyl group.
Uniqueness
N-Boc-2-aminomethyl-butane-1,4-diol is unique due to its combination of a Boc-protected amino group and two hydroxyl groups, making it a versatile intermediate for various synthetic applications .
Eigenschaften
CAS-Nummer |
889942-37-4 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-[4-hydroxy-2-(hydroxymethyl)butyl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-8(7-13)4-5-12/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
InChI-Schlüssel |
KOCCEKCOHNJSHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


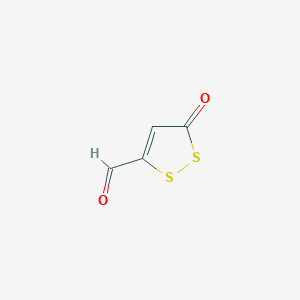
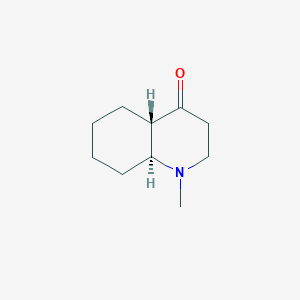
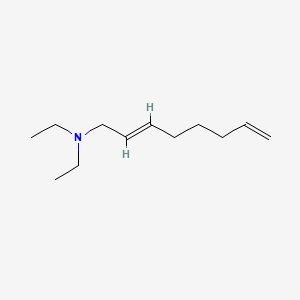
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
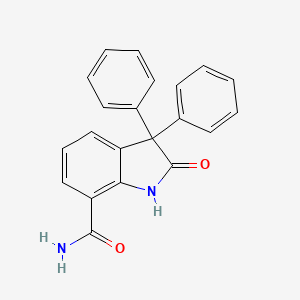
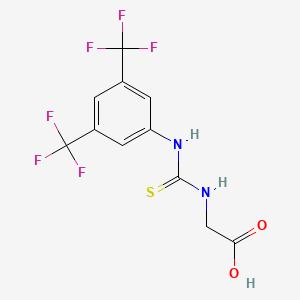
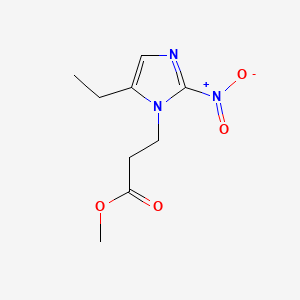


![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
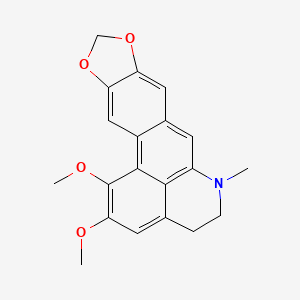
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
